molecular formula C6H6N4 B1595870 4,6-Diaminonicotinonitrile CAS No. 75776-47-5

4,6-Diaminonicotinonitrile

Cat. No.: B1595870
CAS No.: 75776-47-5
M. Wt: 134.14 g/mol
InChI Key: TWMYIGNIDPMOSD-UHFFFAOYSA-N
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Description

4,6-Diaminonicotinonitrile is a heterocyclic organic compound with the chemical formula C6H6N4. It is a derivative of nicotinonitrile and has been studied for its potential therapeutic and industrial applications. This compound is characterized by the presence of two amino groups and a nitrile group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Diaminonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloronicotinonitrile with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: 4,6-diaminohexylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4,6-Diaminonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential therapeutic applications, including its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-diaminonicotinonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4,6-Dichloronicotinonitrile
  • 4,6-Diamino-2-methylpyrimidine
  • 4,6-Diamino-2,6-dimethylpyridine

Comparison: 4,6-Diaminonicotinonitrile is unique due to the presence of both amino and nitrile groups on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Compared to its analogs, it offers greater versatility in synthetic chemistry and potential therapeutic applications .

Properties

IUPAC Name

4,6-diaminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYIGNIDPMOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304364
Record name 4,6-Diaminonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75776-47-5
Record name 75776-47-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diaminonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 21.3 g of 6-bromo-2,4-diamino-5-cyanopyridine (JACS, 80:2838-2840 (1958)) and 1 g of 20% palladium on charcoal in 250 mL of tetrahydrofuran was shaken in a Parr apparatus under an atmosphere hydrogen. After 2 hours, the reaction was stopped and 10 g of potassium acetate and 50 mL of methanol added. The reaction was recharged with hydrogen and shaken for 18 hours. The solvents were removed under reduced pressure and the residue crystallized from isopropyl alcohol to afford the title compound 2,4-diamino-5-cyanopyridine, mp 201°-202° C.
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21.3 g
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1 g
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250 mL
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potassium acetate
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10 g
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50 mL
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Synthesis routes and methods II

Procedure details

Crude 2-bromo-3-cyano-4,6-diaminopyridine [(W. J. Middleton, U.S. Pat. No. 2,790,806 (Apr. 30, 1957), Du Pont; Chem. Abst. 51:P14829 (1957), see also next experimental] (15.1 g, 0.071 mole) is hydrogenated in THF/MeOH (200 mL, 2:1) containing KOAc (7.0 g, 0.071 mole) and 5% Pd/C (4 g) at 55 p.s.i. and 20° C. for 7 days. Filtration over celite, washing with THF/MeOH and removal of the solvent gives a solid, which is dissolved in dilute HCl and water. Adjustment of the solution pH to 10 (conc. NaOH) and cooling gives 3-cyano-4,6-diaminopyridine (6.58 g, 69%) as a yellow solid, mp 197-198° C. [Metzger, R.; Oberdorfer, J.; Schwager, C.; Thielecke, W.; Boldt, P. Liebigs Ann. Chem. 1980, 946-953 record mp (benzene) 205° C.]. Extraction of the remaining liquor with EtOAc (4×200 mL) gives further product (2.12 g, 22%). 1H NMR (DMSO) δ 7.91 (1H, s), 6.26, 6.24 (2H, 2H, brs), 5.63 (1H, s)
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0 (± 1) mol
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KOAc
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7 g
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4 g
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THF MeOH
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200 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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